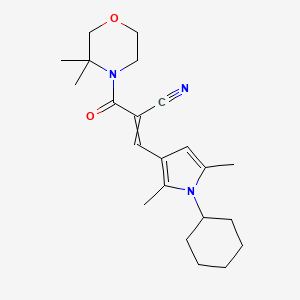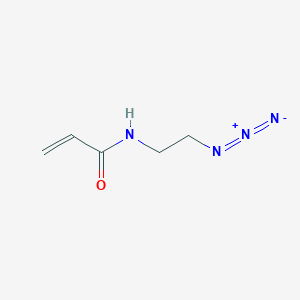
3-Methylbenzene-1-sulfonyl isocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is characterized by the presence of a sulfonyl isocyanate group attached to a methyl-substituted benzene ring. It is commonly used in organic synthesis and has applications in various fields including pharmaceuticals and materials science.
準備方法
Synthetic Routes and Reaction Conditions
3-Methylbenzene-1-sulfonyl isocyanate can be synthesized through the reaction of 3-methylbenzenesulfonyl chloride with sodium azide, followed by the Curtius rearrangement . The reaction typically involves the following steps:
Formation of 3-methylbenzenesulfonyl azide: This is achieved by reacting 3-methylbenzenesulfonyl chloride with sodium azide in an appropriate solvent.
Curtius rearrangement: The azide intermediate undergoes thermal decomposition to form the isocyanate.
Industrial Production Methods
The industrial production of isocyanates, including this compound, often involves the phosgene process . This method, however, poses environmental and safety concerns due to the toxicity of phosgene. Alternative non-phosgene methods, such as the reduction carbonylation and oxidation carbonylation of nitro-amino compounds, are being explored to mitigate these issues .
化学反応の分析
Types of Reactions
3-Methylbenzene-1-sulfonyl isocyanate undergoes various types of chemical reactions, including:
Electrophilic aromatic substitution: The sulfonyl isocyanate group can participate in electrophilic aromatic substitution reactions, where it acts as an electrophile.
Nucleophilic addition: The isocyanate group can react with nucleophiles such as amines to form ureas and carbamates.
Common Reagents and Conditions
Electrophilic aromatic substitution: Common reagents include halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) as catalysts.
Nucleophilic addition: Reagents such as primary and secondary amines are commonly used under mild conditions to form the corresponding ureas and carbamates.
Major Products Formed
Electrophilic aromatic substitution: Substituted benzene derivatives.
Nucleophilic addition: Ureas and carbamates.
科学的研究の応用
3-Methylbenzene-1-sulfonyl isocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl-containing compounds.
Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is employed in the production of polymers and other advanced materials.
作用機序
The mechanism of action of 3-methylbenzene-1-sulfonyl isocyanate involves its reactivity as an electrophile. The sulfonyl isocyanate group can undergo nucleophilic attack by various nucleophiles, leading to the formation of stable products such as ureas and carbamates . The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions used .
類似化合物との比較
Similar Compounds
4-Methylbenzene-1-sulfonyl isocyanate: Similar structure but with the methyl group in the para position.
Benzene-1-sulfonyl isocyanate: Lacks the methyl group on the benzene ring.
Toluene-2,4-diisocyanate: Contains two isocyanate groups on the benzene ring.
Uniqueness
3-Methylbenzene-1-sulfonyl isocyanate is unique due to the presence of both a sulfonyl and an isocyanate group on a methyl-substituted benzene ring. This combination imparts specific reactivity and properties that are valuable in organic synthesis and various applications.
特性
IUPAC Name |
3-methyl-N-(oxomethylidene)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3S/c1-7-3-2-4-8(5-7)13(11,12)9-6-10/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPHEJYDQNWSJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1,3-benzodioxol-5-yl)-2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl)acetamide](/img/structure/B2585381.png)
![5-((3-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2585382.png)
![N-(benzo[d]thiazol-6-yl)-4-(phenylthio)butanamide](/img/structure/B2585383.png)



![(2E)-2-(benzenesulfonyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2585389.png)


![2-Methyl-4-{[1-(3-methylbenzoyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2585393.png)
![2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2585395.png)
![N-(1'-(pyridin-3-ylmethyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2585400.png)

![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone](/img/structure/B2585404.png)
